molecular formula C20H21N3O5S B2708542 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040635-42-4

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2708542
CAS No.: 1040635-42-4
M. Wt: 415.46
InChI Key: GNDBIOTZIMHVRX-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is the G protein-gated inwardly-rectifying potassium (GIRK) channel . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, reducing its excitability .

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. The hyperpolarization of the cell can inhibit the firing of action potentials, affecting neuronal signaling pathways . This can have downstream effects on various physiological processes, including heart rate, insulin release, and perception of pain .

Pharmacokinetics

Similar compounds have been shown to display nanomolar potency as girk1/2 activators with improved metabolic stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The activation of GIRK channels by this compound leads to hyperpolarization of the cell, reducing its excitability . This can result in a decrease in the firing of action potentials, which can affect various physiological processes, including heart rate, insulin release, and perception of pain .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in the cell can affect the opening of GIRK channels Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other drugs or substances in the body

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-12-18-16(20(24)28-3)10-17(13-4-6-15(27-2)7-5-13)21-19(18)23(22-12)14-8-9-29(25,26)11-14/h4-7,10,14H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDBIOTZIMHVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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